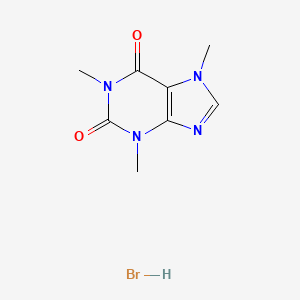
Manganese octoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese octoate is a chemical compound derived from the combination of manganese, a transition metal, and octoic acid. The resulting compound, often formulated as Mn(OOCCH2)7CH3, features a distinctive octahedral structure. This specific arrangement of atoms imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions. This compound is widely used as a catalyst in various industrial processes, particularly in the polymerization of materials and as a drier in oil-based paints .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese octoate is typically synthesized through the reaction of manganese salts with octoic acid. One common method involves the reaction of manganese acetate with octoic acid in the presence of a solvent such as toluene. The reaction is carried out under reflux conditions, and the resulting this compound is purified through distillation or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a precipitation method. This involves the reaction of manganese salts with octoic acid in the presence of a base such as sodium hydroxide. The resulting precipitate is filtered, washed, and dried to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Manganese octoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its catalytic properties make it particularly effective in polymerization reactions, where it facilitates the transformation of reactants into products by lowering the activation energy .
Common Reagents and Conditions:
Oxidation: this compound can catalyze the oxidation of organic compounds, often using hydrogen peroxide as the oxidant.
Reduction: this compound can also participate in reduction reactions, where it acts as a reducing agent in the presence of suitable substrates.
Substitution: In substitution reactions, this compound can replace other metal catalysts, providing a more stable and efficient catalytic system.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in polymerization reactions, this compound helps control the molecular weight and structure of polymers, influencing their mechanical and thermal properties .
Aplicaciones Científicas De Investigación
Manganese octoate has a wide range of scientific research applications across various fields:
Biology: this compound’s catalytic properties are utilized in biological research to study enzyme-like reactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Mecanismo De Acción
Manganese octoate exerts its effects by acting as a catalyst in various chemical reactions. It accelerates these reactions by lowering the activation energy, facilitating the transformation of reactants into products more efficiently. The compound’s effectiveness as a catalyst is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of polymers . The specific arrangement of atoms in this compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C16H32MnO4 |
|---|---|
Peso molecular |
343.36 g/mol |
Nombre IUPAC |
manganese;octanoic acid |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |
Clave InChI |
XKTPUMMWAZHLSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


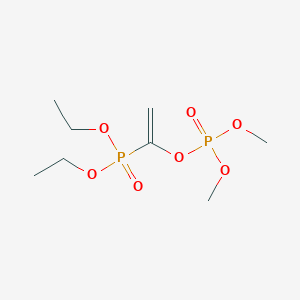
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)


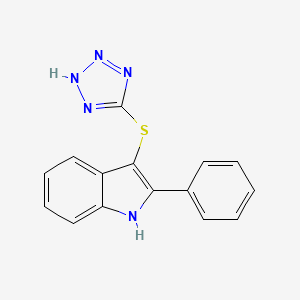
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
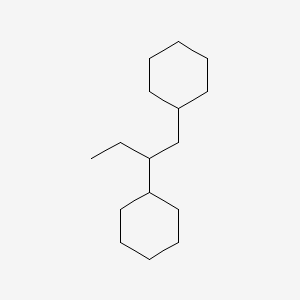
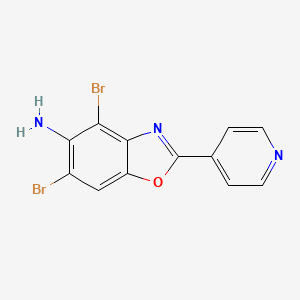
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
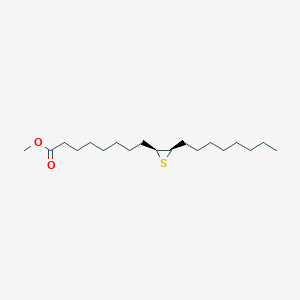
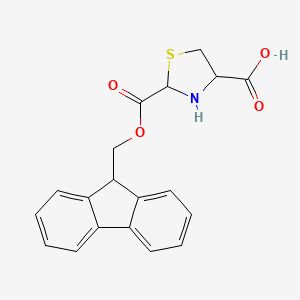
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
